5-bromo-1-isopropyl-4-methyl-1H-imidazole
Description
Properties
IUPAC Name |
5-bromo-4-methyl-1-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-4-9-6(3)7(10)8/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAUBIXUAMFDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Hydride-Mediated Ring Closure
The most documented method involves cyclization of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine under basic conditions. Key steps include:
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Deprotonation : Sodium hydride (NaH) in aprotic solvents (e.g., 1,4-dioxane, acetonitrile, DMF) deprotonates the acetamidine precursor at −10–25°C under nitrogen.
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Cyclization : The deprotonated intermediate undergoes intramolecular nucleophilic attack, forming the imidazole ring at 40–100°C for 4–10 hours.
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Workup : Post-reaction, the mixture is cooled, extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and concentrated. Crystallization in n-hexane yields the product.
Example :
Solvent and Temperature Optimization
Solvents like DMF or acetonitrile enhance reaction rates but may reduce yields due to side reactions. For instance, DMF at 50°C for 9 hours achieves comparable yields (58–62%) but requires rigorous exclusion of moisture.
Direct Bromination of Pre-Formed Imidazole Derivatives
N-Bromosuccinimide (NBS) in Polar Solvents
Bromination of 1-isopropyl-4-methyl-1H-imidazole using NBS in DMF or THF introduces bromine at the 5-position. This method avoids multi-step syntheses but demands precise control:
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Reaction Setup : NBS (2.5 equiv) is added to the imidazole derivative in DMF at 0–25°C.
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Quenching : Sodium thiosulfate neutralizes excess NBS.
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Purification : Column chromatography (hexane/ethyl acetate) isolates the product.
Example :
Regioselectivity Considerations
The methyl group at position 4 directs electrophilic bromination to position 5 due to steric and electronic effects. Halogenation in non-polar solvents (e.g., chloroform) reduces regioselectivity, favoring dibrominated byproducts.
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed Amination
Although less common, Suzuki-Miyaura coupling can introduce bromine post-cyclization. For example, 1-isopropyl-4-methyl-1H-imidazole reacts with aryl boronic acids in the presence of Pd(OAc)₂ and SPhos ligand. However, this method is more relevant for aryl-functionalized derivatives and less efficient for bromination.
Comparative Analysis of Methods
Mechanistic Insights
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Cyclization : NaH abstracts the acidic NH proton from the acetamidine, enabling nucleophilic attack by the adjacent amine on the carbonyl carbon, followed by dehydration to form the imidazole ring.
-
Bromination : NBS generates bromine radicals that undergo electrophilic aromatic substitution at the electron-rich C5 position, guided by the methyl group’s ortho/para-directing effect.
Industrial Scalability and Challenges
The cyclization route is preferred for large-scale production due to straightforward workup and crystallization. However, sodium hydride’s pyrophoric nature necessitates specialized handling. Direct bromination offers higher yields but requires optimization to minimize solvent waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1-isopropyl-4-methyl-1H-imidazole.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-bromo-1-isopropyl-4-methyl-1H-imidazole serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for diverse reactions, making it a crucial intermediate in the synthesis of various bioactive compounds and potential drug candidates.
Biology
Antimicrobial Activity:
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .
Anticancer Activity:
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor growth in various cancer models, particularly through mechanisms involving apoptosis induction in cancer cells .
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|
| 5-Bromo-1-isopropyl-4-methyl | < 1 µg/mL against S. aureus | Moderate |
| 2-Bromo-1-methylimidazole | > 10 µg/mL | Low |
| 5-Bromo-1-methylimidazole | < 3 µg/mL | Low |
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its interactions with biological targets are crucial for understanding its pharmacological profile, which may lead to the development of new drugs targeting specific diseases . The unique presence of the bromine atom enhances its reactivity compared to other halogenated imidazoles, potentially influencing its biological activities.
Case Studies
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of imidazole compounds, including 5-bromo derivatives, exhibited significant antibacterial effects against various bacterial strains. The findings indicated that this compound could serve as a promising candidate for further development in treating bacterial infections .
Case Study: Anticancer Potential
In another study focusing on small-cell lung cancer models, modifications to related compounds led to the discovery of more potent inhibitors that induced tumor regression. These findings suggest that further optimization of compounds like this compound could yield effective treatments for cancer .
Mechanism of Action
The mechanism by which 5-bromo-1-isopropyl-4-methyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the substituents on the imidazole ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Variations and Molecular Structures
The following table summarizes key structural and physical properties of 5-bromo-1-isopropyl-4-methyl-1H-imidazole and related compounds:
Key Observations:
- Functional Group Diversity : The aldehyde group in 5-bromo-1H-imidazole-4-carbaldehyde introduces electrophilic character, enabling condensation reactions, whereas the thiol group in 5-(4-bromophenyl)-1-(3-isopropoxypropyl)-1H-imidazole-2-thiol may facilitate disulfide bonding or metal coordination.
- Bulkier Derivatives : Compound 34 from incorporates an indole-phenethyl moiety, increasing molecular weight (478.35 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration for neurological targets.
Biological Activity
5-Bromo-1-isopropyl-4-methyl-1H-imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₂, with a molecular weight of approximately 215.08 g/mol. The compound features a bromine atom at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 4-position of the imidazole ring. These structural characteristics contribute to its unique reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
- The compound has shown effectiveness against various bacterial strains. Studies have indicated that it possesses significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Its antifungal properties have been noted in laboratory settings, demonstrating inhibition against common fungal pathogens such as Candida albicans .
2. Mechanism of Action
- The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in microbial metabolism and growth .
- Preliminary studies suggest that the bromine substituent may enhance the compound's reactivity with biological targets, leading to its antimicrobial effects .
Case Studies
Several studies have focused on the biological activity of this compound:
Study 1: Antimicrobial Efficacy
- A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
Study 2: Structure-Activity Relationship (SAR) Analysis
- An SAR analysis was conducted to assess how modifications to the imidazole ring influence biological activity. It was found that the presence of the bromine atom significantly enhances antimicrobial potency compared to other halogenated derivatives .
Study 3: In Vivo Studies
- In vivo studies using animal models demonstrated that treatment with this compound resulted in reduced bacterial load in infected tissues, supporting its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole | Bromine at position 2 | Moderate antimicrobial activity |
| Ethyl 2-chloro-1-isopropyl-4-methyl-1H-imidazole | Chlorine instead of bromine | Lower activity compared to bromine |
| Ethyl 2-fluoro-1-isopropyl-4-methyl-1H-imidazole | Fluorine instead of bromine | Minimal activity |
| Ethyl 2-iodo-1-isopropyl-4-methyl-1H-imidazole | Iodine instead of bromine | Variable activity depending on context |
The table highlights how the presence of bromine in this compound contributes to its superior biological activities compared to other halogenated analogs.
Q & A
Q. How can machine learning (ML) models enhance the discovery of novel derivatives of this compound?
- Methodological Answer : Train ML algorithms on datasets of imidazole synthesis conditions (e.g., yields, solvents) to predict optimal routes. Feature engineering should include electronic parameters (e.g., Hammett constants) and steric descriptors. highlights ICReDD’s approach using informatics-driven reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
